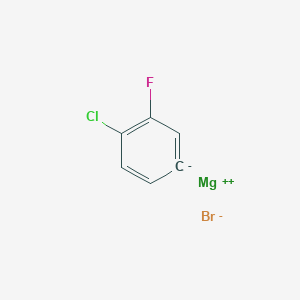![molecular formula C18H30O2 B071964 5H-3,5a-Epoxynaphth[2,1-c]o CAS No. 1153-34-0](/img/structure/B71964.png)
5H-3,5a-Epoxynaphth[2,1-c]o
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
5H-3,5a-Epoxynaphth[2,1-c]o can be synthesized through various methods, often starting from natural plant products. One common synthetic route involves the oxidative degradation of labdanes such as sclareol . The process typically includes the following steps:
Oxidation: Sclareol is oxidized to form a vinyl ketone intermediate.
Epoxidation: The vinyl ketone is treated with m-chloroperbenzoic acid (mCPBA) to form an epoxide.
Periodic Acid Treatment: The epoxide is then treated with periodic acid to yield ambracetal.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis. The use of ketoesters and other intermediates can also be employed to enhance yield and efficiency .
Análisis De Reacciones Químicas
5H-3,5a-Epoxynaphth[2,1-c]o undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in ambracetal.
Substitution: Substitution reactions can introduce new functional groups into the ambracetal molecule.
Common reagents used in these reactions include m-chloroperbenzoic acid for epoxidation and periodic acid for oxidative cleavage . Major products formed from these reactions include various epoxides and ketones, which can be further manipulated to produce desired derivatives .
Aplicaciones Científicas De Investigación
5H-3,5a-Epoxynaphth[2,1-c]o has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying synthetic routes and reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, although its primary use remains in the fragrance industry.
Industry: Widely used in the production of perfumes and fragrances due to its strong scent and fixative properties
Mecanismo De Acción
The mechanism by which ambracetal exerts its effects is primarily related to its interaction with olfactory receptors. The compound’s molecular structure allows it to bind effectively to these receptors, producing a strong and pleasant fragrance . The exact molecular targets and pathways involved in this process are still under investigation, but it is known that the compound’s unique structure plays a crucial role in its olfactive properties .
Comparación Con Compuestos Similares
5H-3,5a-Epoxynaphth[2,1-c]o is often compared with other similar compounds, such as:
Ambrafuran: Another synthetic substitute for ambergris, known for its pleasant odor and fixative properties.
Ambraoxide: A derivative of ambergris with similar olfactive properties.
Methylambraoxide: Another related compound used in the fragrance industry.
What sets ambracetal apart is its strong fragrance and the efficiency of its synthetic routes, making it a preferred choice in the fragrance industry .
Propiedades
Número CAS |
1153-34-0 |
|---|---|
Fórmula molecular |
C18H30O2 |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
(1R,4S,9S,10R,13S)-5,5,9,13-tetramethyl-14,16-dioxatetracyclo[11.2.1.01,10.04,9]hexadecane |
InChI |
InChI=1S/C18H30O2/c1-15(2)8-5-9-16(3)13(15)7-11-18-12-19-17(4,20-18)10-6-14(16)18/h13-14H,5-12H2,1-4H3/t13-,14+,16-,17-,18-/m0/s1 |
Clave InChI |
PHNCACYNYORRNS-YFUQURRKSA-N |
SMILES |
CC1(CCCC2(C1CCC34C2CCC(O3)(OC4)C)C)C |
SMILES isomérico |
C[C@]12CCCC([C@@H]1CC[C@]34[C@@H]2CC[C@](O3)(OC4)C)(C)C |
SMILES canónico |
CC1(CCCC2(C1CCC34C2CCC(O3)(OC4)C)C)C |
Sinónimos |
5H-3,5a-Epoxynaphth[2,1-c]o |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]propanoic acid](/img/structure/B71889.png)


![(S)-2-Diphenylphosphanylethyl-[2-[2-diphenylphosphanylethyl(phenyl)phosphanyl]ethyl]-phenylphosphane](/img/structure/B71893.png)
![5a-amino-6-oxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazol-6-ium-8a-ol](/img/structure/B71896.png)
![1-[(2R)-Oxolan-2-yl]propan-2-one](/img/structure/B71899.png)

![2,6-Dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B71904.png)



![4-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-DE]pteridine](/img/structure/B71910.png)
